HYNIC-iPSMA is a radiolabeled compound designed for imaging prostate cancer, specifically targeting the prostate-specific membrane antigen. This compound is a derivative of the established PSMA-617, replacing the DOTA-tranexamic acid moiety with a hydrazinonicotinamide chelator. HYNIC-iPSMA is synthesized to enhance binding affinity to PSMA while minimizing off-target uptake in normal tissues such as salivary glands and kidneys. The compound is primarily used in single photon emission computed tomography (SPECT) imaging, providing a cost-effective alternative to positron emission tomography (PET) imaging methods.
HYNIC-iPSMA is classified as a peptidomimetic inhibitor and is part of a broader category of PSMA-targeted tracers. The synthesis and evaluation of HYNIC-iPSMA have been documented in various studies focusing on its diagnostic performance and binding characteristics in prostate cancer models. The compound's development has been significantly influenced by research from institutions such as the National Institute of Nuclear Investigations in Mexico, which has explored its clinical applications and efficacy in imaging protocols.
The synthesis of HYNIC-iPSMA involves several key steps:
The molecular structure of HYNIC-iPSMA can be described as follows:
HYNIC-iPSMA undergoes specific chemical reactions during its synthesis and application:
The mechanism of action for HYNIC-iPSMA involves:
HYNIC-iPSMA exhibits several notable physical and chemical properties:
HYNIC-iPSMA has several significant scientific applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: